
Ethyl-d5 Crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water .
Synthesis Analysis
Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used as a reagent during the total synthesis of (+/-)-daurichromenic acid .
Molecular Structure Analysis
The molecular formula of Ethyl-d5 Crotonate is C6H10O2 .
Chemical Reactions Analysis
Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used in chemical-shift imaging during the rapid analysis of multiple samples using multiplex sample NMR .
Physical And Chemical Properties Analysis
Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water . The molecular weight of Ethyl-d5 Crotonate is 119.17 g/mol .
Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Summary
Ethyl Crotonate is used to illustrate NMR spectroscopic experiments due to its simplicity . This allows the elegance of the NMR spectra to be clearly demonstrated .
Methods of Application
In NMR spectroscopy, Ethyl Crotonate is used as a sample for data collection. The experiment might be conducted using a Bruker AVIIIHD500 FT-NMR spectrometer and a 5 mm SMART probe .
Results or Outcomes
The outcomes of these experiments are typically NMR spectra, which provide valuable information about the molecular structure of the compound . The specific results or quantitative data would depend on the exact parameters of the experiment .
Aroma Products
Application Summary
Ethyl Crotonate, trans- (ethyl but-2-enoate) is often found as a component in aroma products . It’s a clear, colorless liquid with a pungent odor .
Methods of Application
A solution of CDCl3 containing 5% Ethyl Crotonate is used as a line shape standard by Anasazi Instruments . This is used to obtain various spectra of Ethyl Crotonate .
Results or Outcomes
The Proton spectrum of 5% Ethyl Crotonate in CDCl3 shows the ultimate resolution capability of the EFT 60/90 spectrometers . The 1H-1H proton coupling is observed in each of the peaks shown in the figure, while residual CHCl3 in the solvent is also seen in the proximity of the high frequency doublet of quartets .
Heteronuclear Correlation
Application Summary
Ethyl Crotonate is used in Heteronuclear Correlation experiments (HETCOR) where coupling between two different nuclei types is considered . Proton resonances are correlated with those of directly attached carbon-13 or other nuclei in the HETCOR experiment .
Methods of Application
In the HETCOR experiment, a solution of CDCl3 containing 5% Ethyl Crotonate is used . The proton is represented by the axes of the contour plot . The chemical shift ranges and signals from other X-nuclei occur at coordinates relative to the shifts of the bonded pairs of nuclei .
Results or Outcomes
The HETCOR spectrum for the 5% ethyl crotonate in CDCl3 is shown in Figure 3 . The peaks due to the solvent and the carbonyl carbon are quenched due to the absence of directly attached protons . The single CH2, two methynes and two methyl peaks can be clearly seen in the DEPT-135 spectrum .
Safety And Hazards
Orientations Futures
Lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes . Future research could focus on the regulation of lysine crotonylation by enzymatic and non-enzymatic mechanisms, the recognition of substrate proteins, the physiological functions of lysine crotonylation and its cross-talk with other types of modification .
Propriétés
Numéro CAS |
35845-34-2 |
|---|---|
Nom du produit |
Ethyl-d5 Crotonate |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
119.175 |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2 |
Clé InChI |
ZFDIRQKJPRINOQ-ISXCDJLESA-N |
SMILES |
CCOC(=O)C=CC |
Synonymes |
(E)-Crotonic Acid Ethyl-d5 Ester; (E)-2-Butenoic Acid Ethyl-d5 Ester; (E)-Ethyl-d5 but-2-enoate; Ethyl-d5 (E)-2-Butenoate; Ethyl-d5 (E)-Crotonate; Ethyl-d5 trans-2-Butenoate; Ethyl-d5 trans-Crotonate; trans-2-Butenoic Acid Ethyl-d5 Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



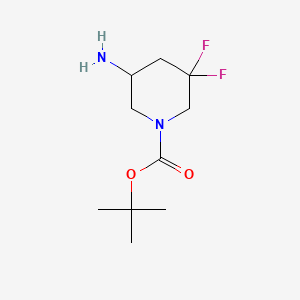
![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
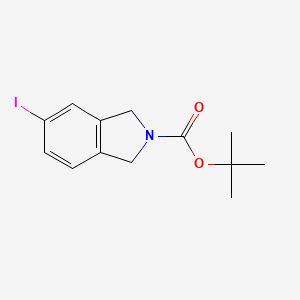
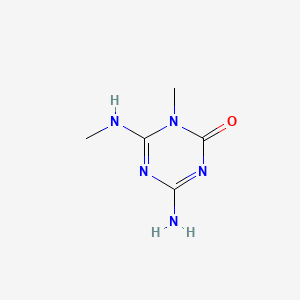
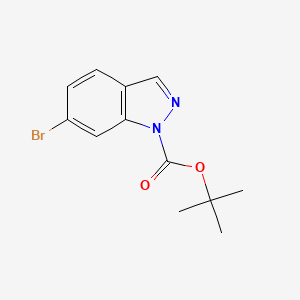
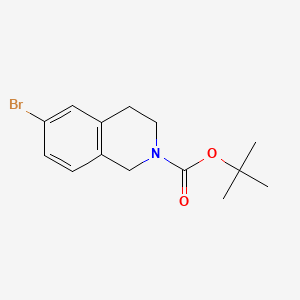
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
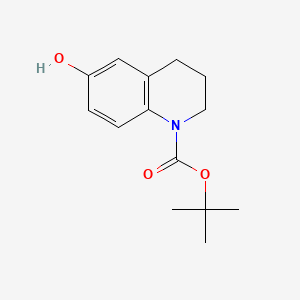
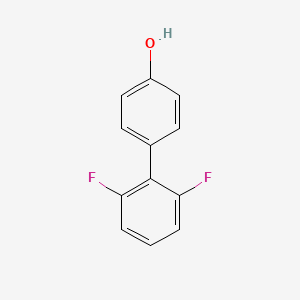
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)